

Application Notes and Protocols for Studying Neuronal Activity and GPR35 with ML145

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Compound of Interest

Compound Name: ML 145

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These application notes provide a comprehensive guide for utilizing ML145, a selective antagonist of the G protein-coupled receptor 35 (GPR35), to investigate neuronal activity. This document includes detailed protocols for key experiments, quantitative data on ML145 and other relevant ligands, and diagrams of associated signaling pathways and experimental workflows.

Introduction to ML145 and GPR35 in Neuronal Function

G protein-coupled receptor 35 (GPR35) is an orphan receptor that is increasingly recognized for its role in the central nervous system. Expressed in various neuronal populations, including those in the hippocampus, GPR35 is implicated in the modulation of synaptic transmission and neuronal excitability.[1] The study of GPR35 has been facilitated by the development of specific pharmacological tools, such as ML145.

ML145 is a potent and selective antagonist of human GPR35, with a reported IC₅₀ of approximately 20.1 nM.[2][3] It displays over 1000-fold selectivity for GPR35 over the related GPR55 receptor.[2][4] It is important to note that ML145 exhibits species-specific activity, with significantly lower potency at rodent GPR35 orthologs. This makes it an ideal tool for studying human GPR35 in recombinant systems or human-derived cells, but requires careful consideration when used in rodent models.

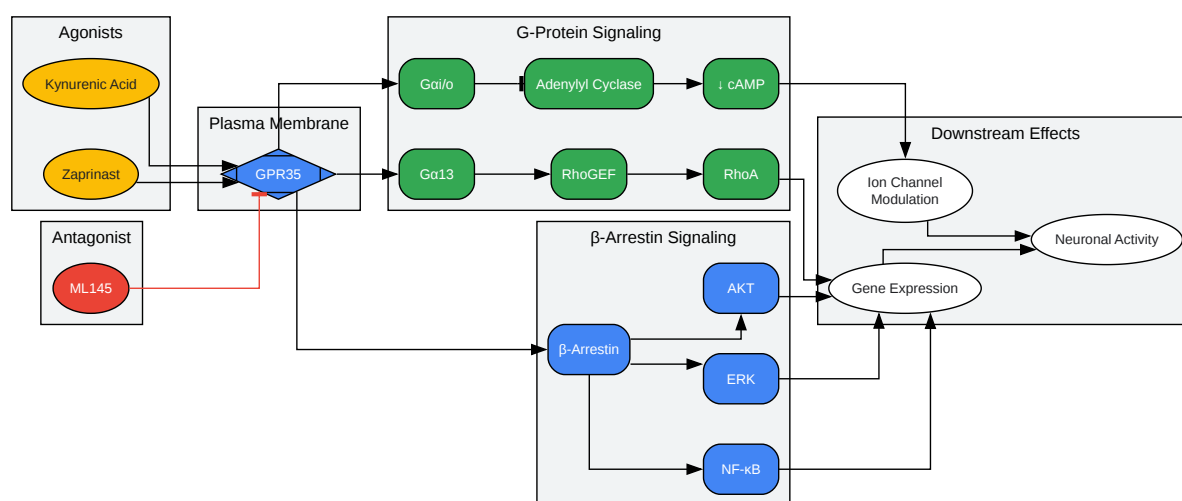
Quantitative Data: Ligand Affinities and Potencies at GPR35

The following table summarizes the binding affinities and functional potencies of ML145 and other common GPR35 ligands. This data is essential for designing experiments and interpreting results.

Compound	Action	Species	Assay Type	Potency (IC50/EC50)	Reference
ML145	Antagonist	Human	β -arrestin recruitment	~20.1 nM	
Rodent	β -arrestin recruitment	Low micromolar / Ineffective			
Zaprinast	Agonist	Human	β -arrestin recruitment	Micromolar	
Rat	β -arrestin recruitment	Sub-micromolar			
Kynurenic Acid	Agonist	Human	β -arrestin recruitment	High micromolar	
Pamoic Acid	Agonist	Human	G protein activation	~3.6 nM	
Rodent	G protein activation	Very low potency			
CID-2745687	Antagonist	Human	β -arrestin recruitment	~10-20 nM	
Rodent	β -arrestin recruitment	Ineffective			

Signaling Pathways of GPR35 in Neurons

GPR35 activation in neurons can trigger multiple downstream signaling cascades, primarily through Gai/o and Gα13 G-proteins, as well as through β-arrestin-mediated pathways. These pathways can ultimately influence ion channel activity, gene expression, and other cellular processes, thereby modulating neuronal function.

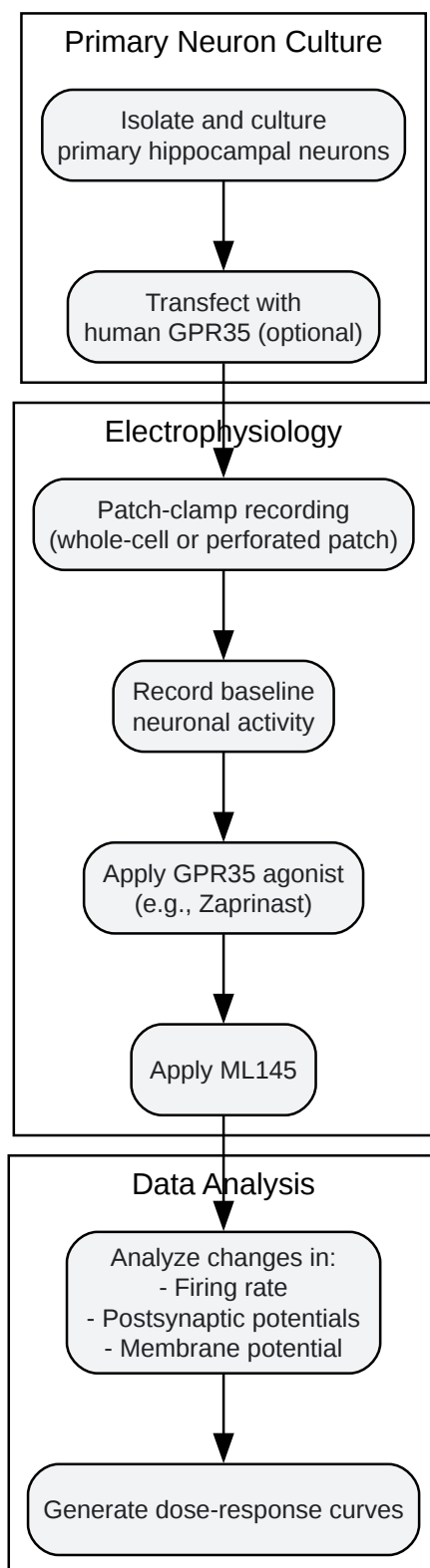


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Caption: GPR35 Signaling Pathways in Neurons.

Experimental Workflow: Investigating ML145 Effects on Neuronal Activity

The following diagram outlines a typical experimental workflow for characterizing the effect of ML145 on neuronal activity using primary hippocampal neurons and electrophysiology.



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Caption: Experimental workflow for studying ML145.

Detailed Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

- E18 pregnant Sprague-Dawley rat
- Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
- Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
- Poly-D-lysine coated culture plates or coverslips
- Trypsin-EDTA (0.25%)
- Fetal Bovine Serum (FBS)
- DNase I
- Sterile dissection tools

Procedure:

- Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
- Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
- Transfer the hippocampi to a tube containing 0.25% trypsin-EDTA and incubate for 15 minutes at 37°C.
- Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate the trypsin.

- Add DNase I to a final concentration of 0.1 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in supplemented Neurobasal medium.
- Plate the neurons onto poly-D-lysine coated plates or coverslips at a desired density.
- Incubate the cultures at 37°C in a 5% CO₂ humidified incubator.
- After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this every 3-4 days.

Protocol 2: Electrophysiological Recording of Neuronal Activity in Hippocampal Slices

This protocol details the procedure for whole-cell patch-clamp recordings from neurons in acute hippocampal slices to assess the effects of ML145.

Materials:

- Adult rat or mouse
- Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
- Standard aCSF for recording
- Vibrating microtome
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- Internal solution for patch pipettes (e.g., K-gluconate based)
- GPR35 agonist (e.g., Zaprinast)

- ML145

Procedure:

- Anesthetize and decapitate the animal according to institutional guidelines.
- Rapidly dissect the brain and place it in ice-cold cutting solution.
- Prepare 300-400 μm thick coronal or sagittal hippocampal slices using a vibrating microtome.
- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
- Place a slice in the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF at a constant flow rate.
- Identify neurons for recording using differential interference contrast (DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 $\text{M}\Omega$ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a target neuron.
- Record baseline neuronal activity (e.g., spontaneous firing rate, resting membrane potential, postsynaptic potentials) for a stable period.
- Apply a GPR35 agonist (e.g., 10 μM Zaprinast) to the bath and record the change in neuronal activity.
- After the agonist effect has stabilized, co-apply ML145 (e.g., 1 μM) with the agonist and record the reversal of the agonist's effect.
- To generate a dose-response curve, apply increasing concentrations of ML145 in the presence of a fixed concentration of the agonist.

Protocol 3: β -Arrestin Recruitment Assay

This protocol describes a common method to quantify the antagonist effect of ML145 on GPR35 using a commercially available β -arrestin recruitment assay system (e.g., PathHunter®).

Materials:

- HEK293 cells stably co-expressing human GPR35 tagged with a ProLink™ tag and β -arrestin tagged with an Enzyme Acceptor (EA) fragment.
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS)
- GPR35 agonist (e.g., Zaprinast)
- ML145
- Detection reagents for the enzyme complementation system
- Luminometer

Procedure:

- Seed the engineered HEK293 cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.
- Prepare a dilution series of ML145 in assay buffer.
- Prepare a solution of the GPR35 agonist at a concentration that elicits a submaximal response (e.g., EC80).
- Remove the culture medium from the cells and replace it with assay buffer.
- Add the ML145 dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
- Add the agonist solution to the wells (in the continued presence of ML145) and incubate for 60-90 minutes at 37°C.

- Add the detection reagents according to the manufacturer's instructions and incubate for 60 minutes at room temperature in the dark.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition of the agonist response by ML145 at each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

ML145 is a valuable pharmacological tool for elucidating the role of GPR35 in neuronal function. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to investigate the impact of GPR35 modulation on neuronal activity. The provided signaling pathway and experimental workflow diagrams offer a visual guide to the complex processes involved. Careful consideration of the species-selectivity of ML145 is crucial for the successful design and interpretation of experiments.

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